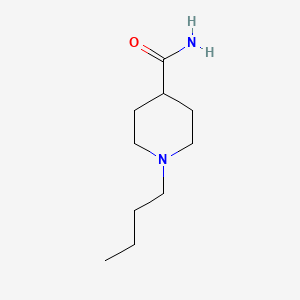
1-butylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carboxamide: Similar in structure but with a benzyl group instead of a butyl group.
1-Methylpiperidine-4-carboxamide: Contains a methyl group, leading to different chemical properties and reactivity.
1-Ethylpiperidine-4-carboxamide: Features an ethyl group, which affects its solubility and biological activity.
Uniqueness: 1-Butylpiperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group influences its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
66073-48-1 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-butylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-7-4-9(5-8-12)10(11)13/h9H,2-8H2,1H3,(H2,11,13) |
InChI Key |
PWVIGOPEAZKAPB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)C(=O)N |
Canonical SMILES |
CCCCN1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[10-(oxiran-2-yl)decyl]oxirane](/img/structure/B3055564.png)
![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)
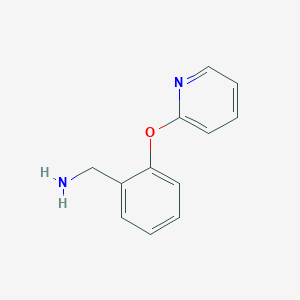
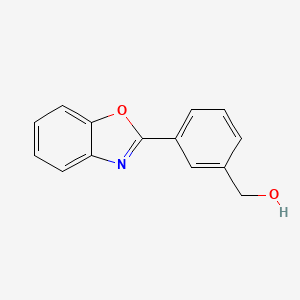
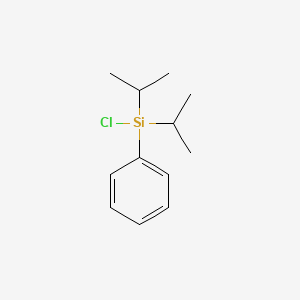
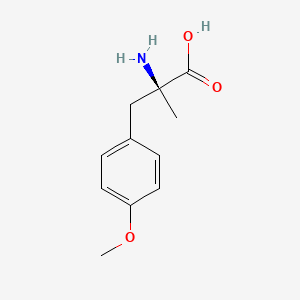
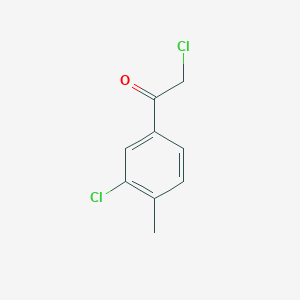
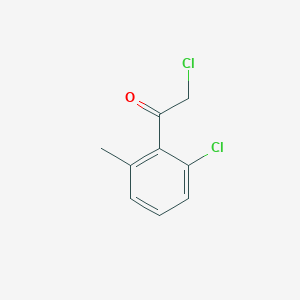
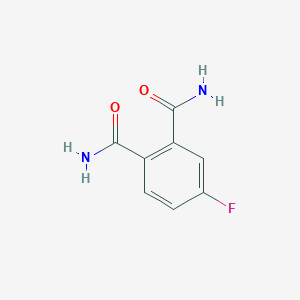
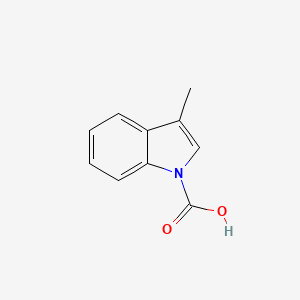
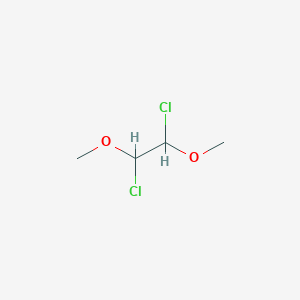
![4-[(prop-2-en-1-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B3055583.png)
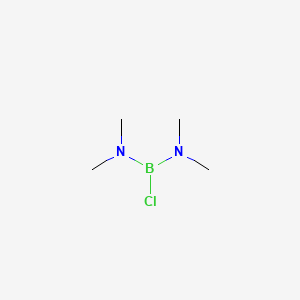
![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)
